
N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole carboxamide derivatives has been demonstrated in several studies. For instance, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized using different spectroscopic techniques . Another study reported the synthesis of (E)-N’-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide through a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 2-acetylbenzofuran in anhydrous ethanol . Similarly, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was achieved by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione under acidic conditions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various techniques. X-ray diffraction was used to confirm the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . Nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction were employed to ascertain the structures of the synthesized triazole carbohydrazides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution and condensation reactions. The studies demonstrate the use of equimolar equivalents of starting materials and the influence of acidic conditions to facilitate the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were explored through experimental and theoretical methods. The crystallographic analysis provided insights into the lattice constants and crystalline system of the benzamide derivative . Density functional theory (DFT) calculations were used to determine the molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . Additionally, the antioxidant properties of the benzamide compound were evaluated using the DPPH free radical scavenging test .
Anti-inflammatory Activity and Ulcerogenicity
The anti-inflammatory activity of the synthesized triazole carboxamides was remarkable, with some compounds exhibiting activity comparable to that of indomethacin and celecoxib . The compounds also showed a lower incidence of gastric ulceration, which was confirmed through histopathological investigation . The COX-1/COX-2 inhibition studies revealed potent COX inhibitors among the tested compounds, and molecular docking studies predicted the binding mode to the enzymes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of new chemical entities are foundational applications in research. For example, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been reported, with their structures established through elemental and spectral data analysis. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the process from chemical synthesis to biological evaluation (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antiproliferative Activities
Research has also focused on evaluating the antimicrobial and antiproliferative activities of synthesized compounds. For instance, triazole derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating the potential application of such compounds in addressing microbial resistance (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). Furthermore, the antiproliferative activity of substituted N-phenyl-1H-indazole-1-carboxamides against a panel of tumor cell lines derived from various cancer types has been explored, indicating their potential in cancer therapy (Maggio, Raimondi, Raffa, Plescia, Cascioferro, Plescia, Tolomeo, Di Cristina, Pipitone, Grimaudo, & Daidone, 2011).
Eigenschaften
IUPAC Name |
N-(4-acetamidophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-18(22-23-24(12)16-6-4-5-7-17(16)27-3)19(26)21-15-10-8-14(9-11-15)20-13(2)25/h4-11H,1-3H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQUICCGGIHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

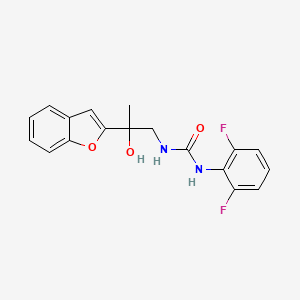
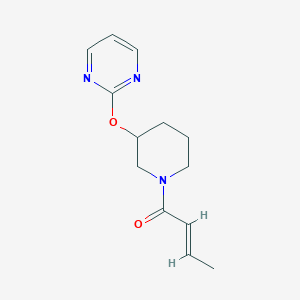

![Methyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-(dimethylamino)benzoate](/img/structure/B2550691.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2,2-dimethylpropanamide](/img/structure/B2550692.png)

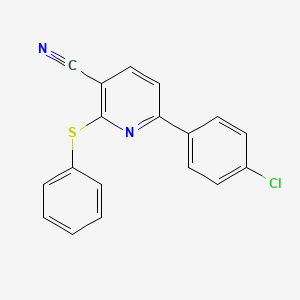
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2550697.png)
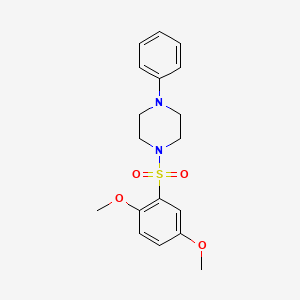


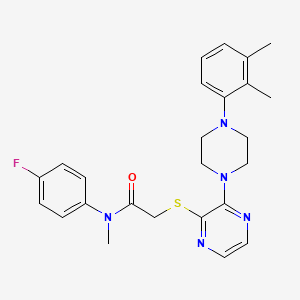
![5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2550705.png)
![6-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2550706.png)